,4-DMS serves as a monomer, a molecule that can link with others to form polymers. Researchers have investigated its polymerization behavior using various techniques, including:
This method involves using a positively charged initiator to trigger the formation of long polymer chains from 2,4-DMS monomers. Studies have explored the influence of different reaction conditions and catalysts on the resulting polymer properties [].
This approach employs free radicals, highly reactive molecules with an unpaired electron, to initiate polymerization. Research has focused on understanding the reaction kinetics and mechanisms involved in 2,4-DMS free radical polymerization.
These studies contribute to the development of new polymeric materials with tailored properties for various applications.
,4-DMS can also be employed in the synthesis of specific materials relevant to scientific research. For instance, studies have explored its use in:
Researchers have incorporated 2,4-DMS into polymer structures to introduce specific functionalities, such as improved adhesion or electrical conductivity, for potential applications in electronics or material coatings.
,4-DMS can act as a cross-linking agent, forming covalent bonds between polymer chains, which can influence the mechanical properties and stability of the resulting materials.
2,4-Dimethylstyrene is an organic compound with the molecular formula and a molecular weight of approximately 132.2023 g/mol. It is classified as a substituted styrene, featuring two methyl groups located at the 2 and 4 positions of the benzene ring. This compound is also known by various names, including 1-vinyl-2,4-dimethylbenzene and 1,3-dimethyl-4-vinylbenzene .
The compound is a colorless to yellow liquid with a characteristic odor, primarily used in polymer production due to its ability to undergo polymerization reactions. Its melting point is around -5.4 °C, and it has a boiling point of approximately 346.7 °C at reduced pressure .
Several methods exist for synthesizing 2,4-dimethylstyrene:
2,4-Dimethylstyrene has several applications:
Interaction studies involving 2,4-dimethylstyrene focus on its reactivity with other compounds during polymerization processes. Research indicates that it can interact effectively with various acrylates, leading to the formation of complex polymer structures with unique properties. These interactions are crucial for developing new materials in industrial applications.
Several compounds share structural similarities with 2,4-dimethylstyrene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Styrene | C6H5CH=CH2 | Base structure for many polymers; less steric hindrance. |
1,3-Dimethylstyrene | C10H12 | Similar methyl substitutions; different position of vinyl group. |
2,5-Dimethylstyrene | C10H12 | Different methyl positioning; affects reactivity and properties. |
p-Methylstyrene | C9H10 | Lacks one methyl group; different physical properties. |
2,4-Dimethylstyrene's unique arrangement of methyl groups provides distinct steric effects that influence its chemical behavior compared to these similar compounds.
The systematic exploration of 2,4-dimethylstyrene began in the 1940s alongside postwar advances in polymer chemistry. Early attempts to polymerize dimethylstyrenes yielded subpar materials due to impurities in the monomer feedstocks, resulting in brittle or thermally unstable products. A breakthrough came in 1947 with the development of a purification protocol using asymmetric di(m-xylyl) ethane decomposition over specialized catalysts, which produced monomers with ≤3°C melting ranges and optical exaltation values ≥1. This advancement enabled the 1951 synthesis of high-purity poly(2,4-dimethylstyrene) by Murray Gray Sturrock, who demonstrated its superior heat resistance (maintaining structural integrity at temperatures ≥120°C) compared to conventional polystyrene. Patent records reveal that these polymers addressed critical limitations in military radar and radio components, where thermal distortion of polystyrene had been a persistent issue.
2,4-Dimethylstyrene occupies a unique niche in vinyl aromatic chemistry due to the steric and electronic effects of its methyl substituents. The 2-methyl group induces torsional strain in the polymer backbone, reducing crystallinity and enhancing solubility in nonpolar solvents like toluene and xylene. Meanwhile, the 4-methyl group stabilizes radical intermediates during polymerization, enabling higher molecular weights (intrinsic viscosity ≥0.1) compared to para-substituted analogs. Spectroscopic studies using density functional theory (DFT) have shown that the 2,4-dimethyl configuration lowers the activation energy for surface radical chain reactions on hydrogenated silicon by 15–20% relative to styrene, facilitating ordered nanostructure formation. These properties have spurred its use in specialty coatings, where controlled polymerization kinetics yield materials with tunable glass transition temperatures (Tg = 85–115°C).
Property | 2,4-Dimethylstyrene | Styrene |
---|---|---|
Molecular Weight (g/mol) | 132.20 | 104.15 |
Boiling Point (°C, 10mmHg) | 73–74 | 82–84 |
Refractive Index (n²⁰/D) | 1.543 | 1.5469 |
Polymer Tg (°C) | 85–115 | 70–100 |
Thermal Decomposition Onset (°C) | 290 | 250 |
The IUPAC name 1-ethenyl-2,4-dimethylbenzene precisely defines the compound’s structure: a benzene ring with methyl groups at carbons 2 and 4, and a vinyl group at carbon 1. Alternative designations include 4-vinyl-m-xylene (emphasizing the meta-xylene backbone) and 2,4-dimethyl-1-vinylbenzene (highlighting substituent positions). Its CAS registry number (2234-20-0) and SMILES notation (CC1=CC(=C(C=C1)C=C)C) standardize identification across databases. As a member of the alkylstyrene family, it shares reaction pathways with α-methylstyrene but exhibits distinct regioselectivity in electrophilic substitutions due to the methyl groups’ directing effects. X-ray crystallography confirms a planar benzene core with dihedral angles of 5.2° between the vinyl group and ring plane, minimizing steric hindrance during polymerization.
Flammable;Irritant